

An In-depth Technical Guide to the Physicochemical Properties of o-Thymotic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-3-isopropyl-6-methylbenzoic acid

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Introduction

o-Thymotic acid, also known as 2-hydroxy-6-methyl-3-(1-methylethyl)benzoic acid, is a salicylic acid derivative with potential applications in various scientific fields, including drug development, owing to its structural similarity to known active compounds.[1] A thorough understanding of its physicochemical properties is fundamental for its formulation, delivery, and interaction with biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of o-thymotic acid, detailed experimental protocols for their determination, and a visual representation of a general characterization workflow.

Core Physicochemical Properties

The essential physicochemical data for o-thymotic acid are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid	[2]
Synonyms	o-Thymotinic acid, 3-Isopropyl-6-methylsalicylic acid, 3-Hydroxy-2-p-cymenecarboxylic acid	[1][2]
CAS Number	548-51-6	[1][2]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1][2][3]
Molecular Weight	194.23 g/mol	[1][2][3]
Appearance	Monoclinic prismatic needles	[1]
Melting Point	127 °C	[1]
Solubility	Water: 1 g in 10 L at 20 °C.[1] Organic Solvents: Soluble in alcohol, ether, chloroform, benzene, and petroleum ether. [1]	
Volatility	Volatile with steam	[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are generalized, yet detailed, protocols applicable to the characterization of organic acids like o-thymotic acid.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Apparatus:

- Melting point apparatus (e.g., Vernier Melt Station or similar)

- Capillary tubes
- Spatula
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small sample of o-thymotic acid is finely ground into a powder using a mortar and pestle.
- **Capillary Loading:** The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- **Measurement:** The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a controlled rate.
- **Observation:** The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.^[4] For a pure compound, this range is typically narrow.

Determination of Boiling Point (for liquids, but adaptable for decomposition temperature)

While o-thymotic acid is a solid at room temperature, this protocol is relevant for related liquid compounds or for determining decomposition temperature.

Apparatus:

- Distillation apparatus (round-bottom flask, condenser, thermometer, receiving flask)
- Heating mantle
- Boiling chips

Procedure:

- **Apparatus Setup:** A simple distillation apparatus is assembled. The sample is placed in the round-bottom flask with a few boiling chips.
- **Heating:** The flask is gently heated.
- **Temperature Reading:** The temperature is monitored. The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser.[4]

Determination of Aqueous Solubility

Apparatus:

- Analytical balance
- Volumetric flasks
- Stirrer or shaker bath
- Centrifuge
- UV-Vis Spectrophotometer or HPLC

Procedure:

- **Sample Preparation:** An excess amount of o-thymotic acid is added to a known volume of water in a flask.
- **Equilibration:** The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of o-thymotic acid in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry (after creating a calibration curve) or HPLC.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at different pH values.

Apparatus:

- pH meter
- Burette
- Stir plate and stir bar
- Beaker
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- Sample Preparation: A known amount of o-thymotic acid is dissolved in a known volume of water.
- Titration: The solution is titrated with the standardized strong base, and the pH is recorded after each addition of the titrant.[\[5\]](#)
- Data Analysis: A titration curve (pH vs. volume of base added) is plotted. The pH at the half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.[\[5\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of an organic acid like o-thymotic acid.

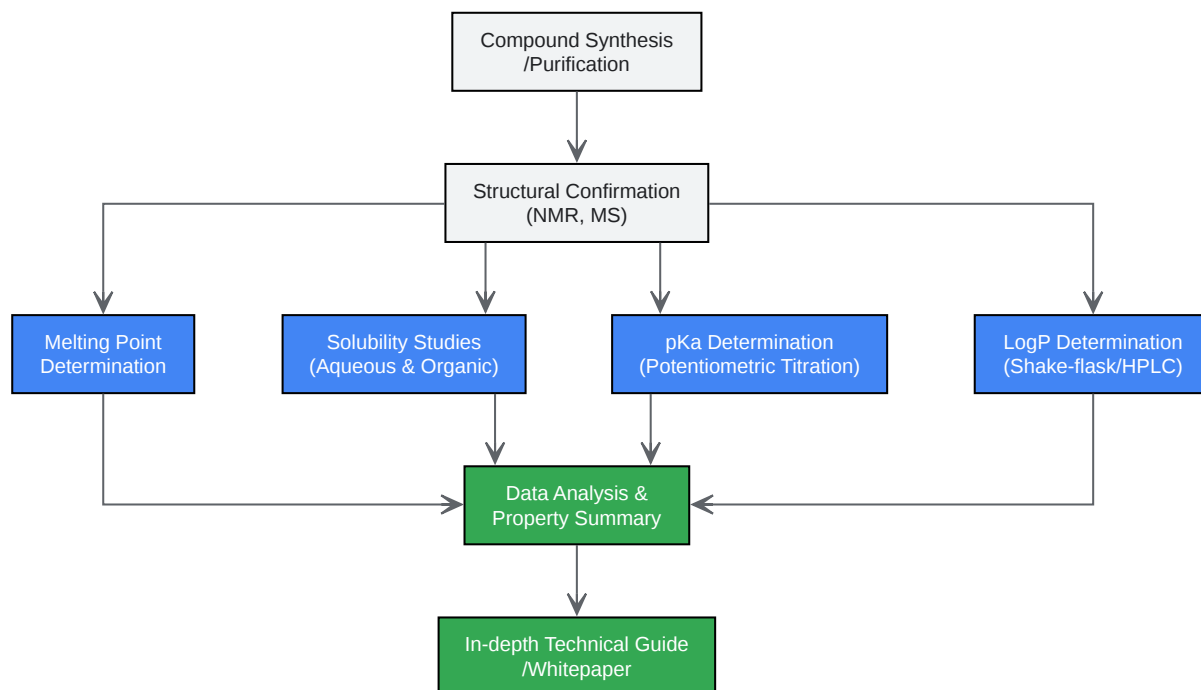


Figure 1. General Experimental Workflow for Physicochemical Characterization

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General workflow for physicochemical characterization.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of o-thymotic acid. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a framework for the accurate and reproducible determination of these properties. A systematic approach to characterizing such compounds, as outlined in the experimental workflow, is indispensable for advancing research and development in the pharmaceutical and chemical sciences.

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